



Amdizalisib Kinase Activity Assay: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

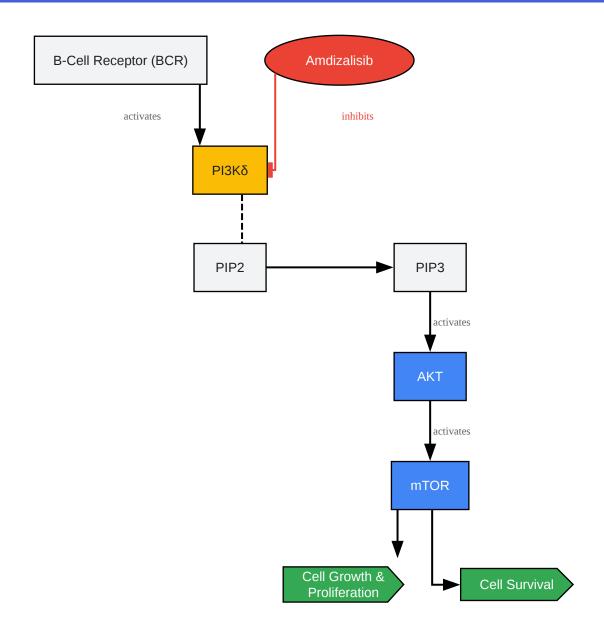
Amdizalisib (formerly HMPL-689) is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).[1][2] The PI3K signaling pathway is crucial in regulating cell growth, proliferation, differentiation, and survival.[3][4] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in B-cell development and function. Aberrant activation of the PI3K δ signaling pathway is implicated in the survival and proliferation of malignant B-cells, making it a promising therapeutic target for B-cell malignancies.[1] **Amdizalisib** is an ATP-competitive inhibitor of PI3K δ currently under investigation for the treatment of hematological malignancies such as follicular lymphoma.[3][4]

These application notes provide a detailed protocol for determining the kinase activity of PI3K δ and the inhibitory potential of **Amdizalisib** using a fluorescence polarization-based assay.

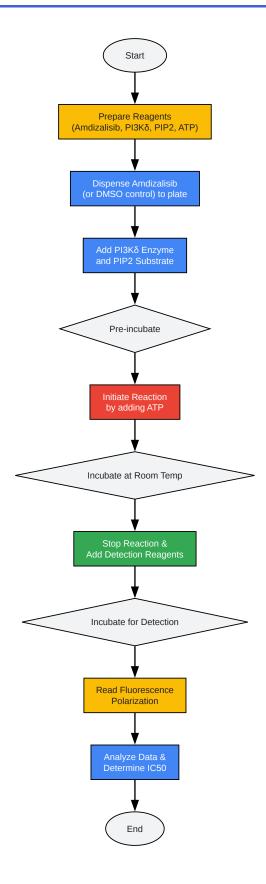
PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is a critical intracellular signaling cascade. Upon activation by upstream signals, such as B-cell receptor activation, PI3K δ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT, in turn, phosphorylates a variety of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like cell growth, proliferation, and survival.









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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. HUTCHMED ASH2020: Results from a Phase 1 Dose Escalation Study of HMPL-689, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 3. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass balance, metabolism, and pharmacokinetics of [14C]amdizalisib, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin's lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
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